molecular formula C₁₃H₂₄O₁₁ B1146208 Methyl6-O-(a-D-mannopyranosyl)-b-D-mannopyranoside CAS No. 100896-85-3

Methyl6-O-(a-D-mannopyranosyl)-b-D-mannopyranoside

Cat. No.: B1146208
CAS No.: 100896-85-3
M. Wt: 356.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-O-(a-D-mannopyranosyl)-b-D-mannopyranoside is a disaccharide derivative composed of two mannose units. It is a specialty product often used in proteomics research and other scientific applications. The compound has the molecular formula C13H24O11 and is known for its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-O-(a-D-mannopyranosyl)-b-D-mannopyranoside typically involves the glycosylation of methyl mannopyranoside with a mannose donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The reaction conditions usually include a temperature range of 0-25°C and a solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-O-(a-D-mannopyranosyl)-b-D-mannopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mannose derivatives with aldehyde or carboxylic acid groups, while reduction can produce deoxy mannose .

Scientific Research Applications

Methyl 6-O-(a-D-mannopyranosyl)-b-D-mannopyranoside has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Methyl α-D-mannopyranoside: A monosaccharide derivative with similar structural features but lacks the additional mannose unit.

    Methyl β-D-glucopyranoside: Another monosaccharide derivative with a glucose unit instead of mannose.

    Methyl α-D-galactopyranoside: A galactose-based compound with similar glycosidic linkages.

Uniqueness

Methyl 6-O-(a-D-mannopyranosyl)-b-D-mannopyranoside is unique due to its disaccharide structure, which provides distinct biochemical properties compared to monosaccharide derivatives. Its ability to form specific interactions with mannose-binding proteins makes it particularly valuable in studies of carbohydrate-protein interactions and related biological processes .

Properties

CAS No.

100896-85-3

Molecular Formula

C₁₃H₂₄O₁₁

Molecular Weight

356.32

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C13H24O11/c1-21-12-10(19)9(18)7(16)5(24-12)3-22-13-11(20)8(17)6(15)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12-,13+/m1/s1

SMILES

COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O

Origin of Product

United States

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